7-(2-oxo-2-phenylethoxy)-2,3-dihydrocyclopenta[c]chromen-4(1H)-one
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Overview
Description
7-(2-oxo-2-phenylethoxy)-2,3-dihydrocyclopenta[c]chromen-4(1H)-one is a complex organic compound belonging to the class of chromenones
Preparation Methods
The synthesis of 7-(2-oxo-2-phenylethoxy)-2,3-dihydrocyclopenta[c]chromen-4(1H)-one typically involves multiple steps, starting from simpler precursors. One common synthetic route includes the following steps:
Formation of the phenylacetic acid derivative: : This involves the reaction of phenylacetic acid with an appropriate reagent to form the 2-oxo-2-phenylethoxy moiety.
Coupling with the chromenone core: : The phenylacetic acid derivative is then coupled with a suitable chromenone precursor under specific reaction conditions, such as the use of a strong base or a coupling reagent.
Final modifications: : Additional steps may be required to complete the synthesis, including purification and isolation of the final product.
Industrial production methods focus on optimizing these steps to achieve high yields and purity. Techniques such as continuous flow chemistry and automated synthesis platforms are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: : Oxidation reactions can be performed using oxidizing agents such as potassium permanganate or chromium trioxide to introduce oxygen functionalities.
Reduction: : Reduction reactions can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: : Nucleophilic substitution reactions can be carried out using nucleophiles such as amines or alcohols in the presence of a suitable leaving group.
Common reagents and conditions used in these reactions include strong acids or bases, high temperatures, and specific catalysts. The major products formed from these reactions can vary depending on the specific conditions and reagents used.
Scientific Research Applications
7-(2-oxo-2-phenylethoxy)-2,3-dihydrocyclopenta[c]chromen-4(1H)-one has several scientific research applications:
Chemistry: : It serves as a versatile intermediate in the synthesis of other complex organic molecules.
Biology: : The compound has shown potential biological activities, such as anti-inflammatory and antioxidant properties.
Medicine: : It is being investigated for its potential therapeutic applications, including its use as an anti-cancer agent.
Industry: : The compound's unique properties make it useful in the development of new materials and coatings.
Mechanism of Action
The mechanism by which 7-(2-oxo-2-phenylethoxy)-2,3-dihydrocyclopenta[c]chromen-4(1H)-one exerts its effects involves interactions with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to its biological activities. The exact molecular targets and pathways involved can vary depending on the specific application and context.
Comparison with Similar Compounds
When compared to other similar compounds, 7-(2-oxo-2-phenylethoxy)-2,3-dihydrocyclopenta[c]chromen-4(1H)-one stands out due to its unique structure and properties. Similar compounds include:
7-(2-oxo-2-phenylethoxy)-2H-chromen-2-one
7-(2-oxo-2-phenylethoxy)-4-propyl-2H-chromen-2-one
These compounds share the 2-oxo-2-phenylethoxy moiety but differ in their core structures, leading to variations in their chemical and biological properties.
Properties
IUPAC Name |
7-phenacyloxy-2,3-dihydro-1H-cyclopenta[c]chromen-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16O4/c21-18(13-5-2-1-3-6-13)12-23-14-9-10-16-15-7-4-8-17(15)20(22)24-19(16)11-14/h1-3,5-6,9-11H,4,7-8,12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
INROLGHIJIKUOA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1)C(=O)OC3=C2C=CC(=C3)OCC(=O)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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